molecular formula C13H14O3 B6223409 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2763780-02-3

1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B6223409
CAS No.: 2763780-02-3
M. Wt: 218.2
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Description

1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a compound belonging to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s rigid and strained bicyclic framework makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can be achieved through various methods. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular synthesis of the compound, providing a versatile platform for further derivatization.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the photochemical synthesis process. Special equipment and glassware are required to handle the reaction conditions, making the process technically challenging but feasible with the right infrastructure .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The rigid and strained bicyclic framework allows for precise binding to target molecules, modulating their activity and function. This can lead to various biological effects, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane: A similar compound with a different substitution pattern.

    Bicyclo[1.1.1]pentane: Another bicyclic structure with distinct chemical properties and applications.

Uniqueness

1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid stands out due to its specific substitution pattern and the presence of an oxabicyclic ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

2763780-02-3

Molecular Formula

C13H14O3

Molecular Weight

218.2

Purity

95

Origin of Product

United States

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